molecular formula C14H10ClN3O3S B5147017 2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide

2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B5147017
M. Wt: 335.8 g/mol
InChI Key: YTYFAJJZCOHJPQ-UHFFFAOYSA-N
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Description

2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide is a thiourea derivative known for its potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a nitrophenyl group, and a carbamothioyl group attached to a benzamide core. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form the intermediate 2-chlorobenzoyl isothiocyanate. This intermediate is then reacted with 2-nitroaniline to yield the final product. The reaction conditions often include maintaining the reaction mixture at a specific temperature and using appropriate solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. For instance, its anti-cancer activity is attributed to its ability to inhibit the phosphatidylinositol-3 kinase pathway, leading to apoptosis in cancer cells . The compound’s structure allows it to bind to active sites of enzymes and disrupt their normal function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3S/c15-10-6-2-1-5-9(10)13(19)17-14(22)16-11-7-3-4-8-12(11)18(20)21/h1-8H,(H2,16,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYFAJJZCOHJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201329566
Record name 2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658536
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300819-68-5
Record name 2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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